7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine

Medicinal chemistry Physicochemical profiling Lead optimization

7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine is a crucial 2-alkyl purine isostere, distinct from common 2-aryl analogs. The reactive 7-chloro handle enables efficient parallel SNAr diversification for targeted library synthesis, while the low molecular weight and isobutyl group are ideal for CNS drug discovery and PROTAC linker attachment, minimizing steric bulk. This specific substitution pattern is essential for SAR studies and novel IP generation.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 1424939-59-2
Cat. No. B1475174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine
CAS1424939-59-2
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=C(O1)N=CN=C2Cl
InChIInChI=1S/C9H10ClN3O/c1-5(2)3-6-13-7-8(10)11-4-12-9(7)14-6/h4-5H,3H2,1-2H3
InChIKeyIGWKNWWEBOCLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 1424939-59-2) – Procurement-Relevant Chemical Identity and Scaffold Context


7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 1424939-59-2, molecular formula C9H10ClN3O, molecular weight 211.65 g/mol) is a fused heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine scaffold class . This scaffold is recognized as a purine isostere in which the imidazole ring is replaced by an oxazole ring, and it has been investigated across multiple therapeutic areas including oncology, inflammation, and cannabinoid receptor modulation [1]. The compound bears a chlorine atom at the 7-position—a reactive handle for nucleophilic aromatic substitution—and an isobutyl group at the 2-position, distinguishing it from the more commonly encountered 2-aryl oxazolo[5,4-d]pyrimidine congeners. Typical commercial purity is reported as 95% .

Why 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine Cannot Be Interchanged with Other Oxazolo[5,4-d]pyrimidines in Research Procurement


The oxazolo[5,4-d]pyrimidine scaffold exhibits profound substituent-dependent pharmacology that precludes generic interchange. The nature of the 2-position substituent fundamentally governs target selectivity: 2-aryl derivatives (e.g., 2-phenyl or 2-chlorophenyl) have been shown to engage cannabinoid CB2 receptors with nanomolar affinity [1] and inhibit adenosine kinase [2], whereas 2-alkyl variants such as the isobutyl-substituted target compound present a distinct steric and electronic profile that alters binding-pocket complementarity. The 7-chloro substituent serves as both a pharmacophoric element and a synthetic derivatization point; replacing it with hydrogen, amino, or alkylamino groups yields compounds with divergent potency, selectivity, and physicochemical properties [3]. Procurement of the specific 7-chloro-2-isobutyl derivative is therefore mandated when the experimental design requires this precise substitution pattern—whether as a synthetic intermediate for parallel library synthesis, a SAR probe for 2-alkyl vs. 2-aryl comparison, or a building block for late-stage functionalization via the reactive 7-chloro position. Substituting a 2-aryl or 7-amino analog would introduce unintended variables in target engagement, solubility, and metabolic stability that cannot be corrected post hoc.

Quantitative Differentiation of 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 2-Isobutyl vs. 2-Aryl Oxazolo[5,4-d]pyrimidines

The target compound (MW 211.65, cLogP estimated ~2.0–2.5 for the neutral form) is significantly smaller and less lipophilic than its closest commercially available 2-aryl comparators. The 2-(p-tolyl) analog (CAS 1018142-92-1, C12H8ClN3O, MW 245.66) and the 2-(o-tolyl) analog (CAS 1018053-24-1, C12H8ClN3O, MW 245.66) both bear a larger aromatic substituent at position 2, increasing molecular weight by ~34 Da and adding an additional aromatic ring. The 2-isobutyl group is aliphatic and conformationally flexible, whereas the 2-aryl groups are planar and aromatic, resulting in fundamentally different molecular recognition properties. This difference in size and lipophilicity is critical for CNS penetration prediction (lower MW and fewer aromatic rings favour blood-brain barrier penetration per classic medicinal chemistry guidelines), solubility, and binding pocket accommodation in targets with size-restricted hydrophobic subpockets.

Medicinal chemistry Physicochemical profiling Lead optimization

Synthetic Utility: 7-Chloro as a Reactive Handle for Nucleophilic Displacement vs. 7-Unsubstituted or 7-Alkylamino Derivatives

The 7-chloro substituent in the target compound provides a site for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into 7-amino, 7-alkylamino, 7-alkoxy, or 7-thio derivatives. This contrasts with 7-unsubstituted oxazolo[5,4-d]pyrimidines (e.g., the core scaffold without halogen) which lack this synthetic entry point, and with 7-alkylamino derivatives (e.g., compounds 47 and 48 from Tuo et al. 2018, which bear 4-methylpiperazin-1-yl and 4-ethylpiperazin-1-yl groups at position 7 [1]) which are end-point compounds with the amine already installed. The chloro leaving group enables combinatorial library synthesis where diverse amines, alcohols, or thiols can be introduced in a single parallel step. In the CB2 antagonist series, the 7-position amine was critical for CB2 binding affinity: compounds 47 and 48 displayed Ki values in the nanomolar range (exact Ki not disclosed for individual compounds, but eight compounds in the series had Ki < 1 μM) and significant CB2/CB1 selectivity [1]. The 7-chloro intermediate is the strategic precursor to such compounds and must be procured in high purity (≥95%) to ensure consistent SNAr conversion yields.

Synthetic chemistry Parallel synthesis Building block procurement

2-Isobutyl vs. 2-Aryl Substituent Impact on Target Selectivity: Evidence from Oxazolo[5,4-d]pyrimidine SAR

In the oxazolo[5,4-d]pyrimidine series, the 2-position substituent is a primary determinant of target engagement. The 2018 CB2 study demonstrated that 2-(2-chlorophenyl)-substituted derivatives (compounds 47 and 48) achieved nanomolar CB2 binding affinity with significant CB1 selectivity [1]. In the adenosine kinase inhibitor series, 2-aryl substitution was essential for potency [2]. Conversely, 2-alkyl substitution (as in the target compound bearing isobutyl) has not been associated with CB2 or adenosine kinase activity in the published literature, implying a distinct selectivity profile. In the VEGFR2 inhibitor series published in 2024, 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines with varied 2-substitution showed differential anticancer activity, though the specific 2-isobutyl derivative was not among the compounds tested [3]. The absence of the 2-isobutyl variant from these target-focused SAR campaigns indicates that it occupies an underexplored region of chemical space within the oxazolo[5,4-d]pyrimidine family, potentially offering selectivity advantages that warrant dedicated investigation. Researchers procuring this compound for novel target screening should be aware that they are exploring a substitution pattern (2-alkyl, 7-chloro) distinct from the well-characterized 2-aryl pharmacophore.

Structure–activity relationship Kinase inhibition Cannabinoid receptor pharmacology

Purine Isostere Character: Oxazolo[5,4-d]pyrimidine as a Privileged Scaffold with Documented Multi-Target Activity

The oxazolo[5,4-d]pyrimidine core is a recognized purine isostere in which the imidazole ring of the purine system is replaced by an oxazole ring [1]. This bioisosteric replacement preserves the hydrogen-bonding capacity of the purine scaffold (N1 and N3 of the pyrimidine ring as H-bond acceptors) while altering the electronic distribution and lipophilicity due to the oxygen atom in the oxazole ring. The target compound, with its 7-chloro-2-isobutyl substitution, retains this core isosteric advantage. The comprehensive 2025 SAR review identified oxazolo[5,4-d]pyrimidines as inhibitors of multiple oncology-relevant targets including VEGFR2, FGFR1, CDK2/CDK4, and IL-33, as well as modulators of cannabinoid receptors [1]. The scaffold's demonstrated polypharmacology supports its use as a starting point for kinase inhibitor design, where the target compound's 7-chloro group serves as an attachment point for varying amine substituents to optimize potency and selectivity against specific kinases. The isobutyl group at position 2 may confer selectivity advantages over 2-aryl analogs by reducing aromatic interactions with the kinase hinge region or gatekeeper residue, though this hypothesis remains untested in published work.

Scaffold hopping Purine mimetic Kinase inhibitor design

Evidence-Based Application Scenarios for 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 1424939-59-2)


Parallel Library Synthesis via 7-Chloro SNAr Diversification for Kinase or GPCR Lead Discovery

The 7-chloro substituent enables efficient parallel SNAr diversification with amine, alcohol, or thiol nucleophiles, generating focused libraries of 7-substituted-2-isobutyl oxazolo[5,4-d]pyrimidines. This application is supported by the established synthetic precedent in the CB2 antagonist series, where 7-(4-methylpiperazin-1-yl) and 7-(4-ethylpiperazin-1-yl) derivatives were synthesized from 7-chloro intermediates [1]. The 2-isobutyl group provides an underexplored alkyl pharmacophore that may impart selectivity advantages over the extensively patented 2-aryl chemotype. Procure at ≥95% purity to minimize side-product formation during parallel synthesis; typical scale for a 96-well plate library is 50–100 mg per amine input.

2-Alkyl vs. 2-Aryl SAR Comparator in Oxazolo[5,4-d]pyrimidine Target Engagement Studies

This compound serves as the 2-alkyl reference point for head-to-head SAR comparisons against 2-aryl analogs (e.g., 7-chloro-2-phenyl or 7-chloro-2-(p-tolyl) derivatives). Such comparisons are critical for deconvoluting the contribution of the 2-position substituent to target selectivity, as evidenced by the divergent pharmacology of 2-aryl (CB2, adenosine kinase) vs. 2-alkyl oxazolo[5,4-d]pyrimidines [1][2]. The lower molecular weight and reduced aromaticity of the 2-isobutyl compound (MW 211.65 vs. 245.66 for 2-tolyl analogs ) additionally support its inclusion in CNS drug discovery panels where ligand efficiency and blood-brain barrier penetration are key optimization parameters.

Purine-Mimetic Scaffold for Novel Kinase Inhibitor Design Targeting Under-Explored Kinases

The oxazolo[5,4-d]pyrimidine core is a validated purine isostere with demonstrated activity against VEGFR2, FGFR1, CDK2, CDK4, and CK1 isoforms [1][2]. The 7-chloro-2-isobutyl derivative offers an entry point for structure-based design targeting kinases where a 2-alkyl substituent is predicted to occupy a lipophilic pocket adjacent to the hinge region without the steric bulk or aromatic interactions of a 2-aryl group. Procurement is particularly justified for academic or biotech groups seeking to generate novel IP outside the crowded 2-aryl oxazolo[5,4-d]pyrimidine patent landscape.

Building Block for Late-Stage Functionalization in PROTAC or ADC Linker Chemistry

The 7-chloro leaving group can be exploited for conjugation chemistry beyond simple amine displacement. Nucleophilic aromatic substitution with appropriately functionalized linkers (e.g., PEG-diamines, azide-amines, or thiol-terminated spacers) can convert this compound into a heterobifunctional building block suitable for proteolysis-targeting chimera (PROTAC) or antibody-drug conjugate (ADC) payload attachment. The compact size of the isobutyl group minimizes steric interference with ternary complex formation in PROTAC applications, a potential advantage over bulkier 2-aryl analogs [1].

Quote Request

Request a Quote for 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.